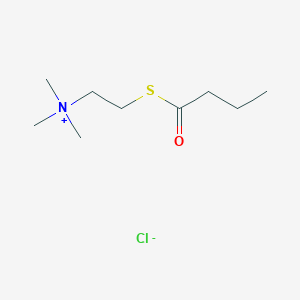

S-Butyrylthiocholine chloride

Vue d'ensemble

Description

S-Butyrylthiocholine chloride: is a chemical compound with the molecular formula C9H20ClNOS and a molecular weight of 225.78 g/mol . It is a sulfur-containing analog of butyrylcholine and is commonly used as a substrate to assay butyrylcholinesterase activity . This compound is water-soluble and is often utilized in biochemical research and diagnostic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyrylthiocholine chloride typically involves the reaction of butyryl chloride with thiocholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butyryl chloride+Thiocholine→S-Butyrylthiocholine chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: S-Butyrylthiocholine chloride undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by butyrylcholinesterase, resulting in the formation of butyrate and thiocholine.

Oxidation and Reduction: Involving common reagents such as hexacyanoferrate (III) and hexacyanoferrate (II).

Common Reagents and Conditions:

Hydrolysis: Butyrylcholinesterase enzyme, physiological pH, and temperature conditions.

Oxidation: Hexacyanoferrate (III) as an oxidizing agent.

Major Products Formed:

Hydrolysis: Butyrate and thiocholine.

Oxidation: Conversion of hexacyanoferrate (III) to hexacyanoferrate (II).

Applications De Recherche Scientifique

Biochemical Assays

Substrate for Butyrylcholinesterase Activity:

S-Butyrylthiocholine chloride is widely used in assays to measure the inhibitory activity of various compounds on butyrylcholinesterase. This enzyme is vital for the hydrolysis of choline esters, and its activity can be influenced by different inhibitors, making this compound an essential tool in pharmacological research .

Enzyme Kinetics Studies:

The compound facilitates enzyme kinetics studies by providing a measurable substrate for butyrylcholinesterase. Researchers have utilized this compound to determine kinetic parameters such as and , which are crucial for understanding enzyme behavior under varying conditions .

Toxicological Research

Assessment of Organophosphate Toxicity:

Research has demonstrated that butyrylcholinesterase plays a protective role against organophosphate poisoning. This compound is employed to evaluate the enzyme's activity in the presence of organophosphate compounds, aiding in the understanding of how these pesticides affect cholinergic signaling pathways .

Genetic Variability Studies:

Studies have indicated that genetic variations affecting butyrylcholinesterase activity can influence susceptibility to certain toxins. This compound is used in assays to characterize these variants, contributing to the field of pharmacogenomics .

Neuropharmacology

Investigating Cholinergic System Function:

this compound is integral in exploring the cholinergic system's role in neurodegenerative diseases like Alzheimer's. By measuring butyrylcholinesterase activity, researchers can assess how cholinergic dysfunction contributes to cognitive decline and evaluate potential therapeutic agents aimed at enhancing cholinergic transmission .

Screening Anti-Alzheimer's Compounds:

The compound has been utilized in screening assays for potential anti-Alzheimer's drugs by monitoring changes in butyrylcholinesterase activity. This application highlights its relevance in drug discovery and development processes targeting neurodegenerative disorders .

Proteomics and Synthesis Applications

Building Block for Chemical Synthesis:

this compound serves as a building block in synthetic organic chemistry, particularly in the synthesis of other bioactive molecules. Its structural properties allow it to be incorporated into various chemical reactions, facilitating the development of new compounds with potential therapeutic effects .

Proteomics Research:

In proteomics, this compound is utilized as a substrate for studying protein interactions and modifications involving butyrylcholinesterase. This application aids in elucidating protein functions and pathways within biological systems .

Case Studies and Research Findings

Mécanisme D'action

S-Butyrylthiocholine chloride exerts its effects primarily through its interaction with butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound to butyrate and thiocholine . This reaction is crucial for studying the activity of butyrylcholinesterase and developing inhibitors for therapeutic purposes. The molecular targets involved include the active site of butyrylcholinesterase, where the substrate binds and undergoes hydrolysis .

Comparaison Avec Des Composés Similaires

- Butyrylcholine chloride

- Acetylthiocholine iodide

- Acetylcholine chloride

Comparison:

- Butyrylcholine chloride: Similar in structure but lacks the sulfur atom present in S-Butyrylthiocholine chloride. It is also used as a substrate for cholinesterase assays .

- Acetylthiocholine iodide: Another thiocholine derivative used in cholinesterase assays, but with an acetyl group instead of a butyryl group .

- Acetylcholine chloride: A neurotransmitter involved in cholinergic signaling, structurally different due to the presence of an acetyl group instead of a butyryl group .

This compound is unique due to its sulfur-containing structure, making it a valuable substrate for specific biochemical assays and research applications .

Activité Biologique

S-Butyrylthiocholine chloride (BTC) is a synthetic compound that serves as a substrate for cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its biological activity is primarily associated with its role in cholinergic signaling pathways, making it significant in neuropharmacology and the study of neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting its enzymatic interactions, kinetic properties, and potential therapeutic applications.

Enzymatic Interactions

BTC functions as a substrate for cholinesterases, which are critical in regulating acetylcholine levels in the nervous system. The hydrolysis of BTC by AChE and BChE is essential for understanding cholinergic transmission dynamics. The compound's structure allows it to mimic acetylcholine, facilitating studies on neurotransmission and cholinergic drug effects.

Kinetic Properties

Kinetic studies have demonstrated that BTC exhibits specific interaction patterns with cholinesterases. For instance, the inhibition of AChE and BChE by various compounds has been assessed using BTC as a substrate. The inhibition constants (IC50) provide insights into the potency of different inhibitors:

| Compound | IC50 (μmol/L) | Enzyme |

|---|---|---|

| Boldine | 372 | AChE |

| Testosterone | 0.26 | BChE |

These values indicate that BTC can be effectively used to evaluate enzyme activity and inhibition, which is crucial for developing therapies targeting cholinergic dysfunctions.

Applications in Research

BTC's role extends beyond basic enzymatic studies; it has significant implications in pharmacological research:

- Biosensors : BTC is utilized in biosensors designed to detect cholinesterase activity, which can be affected by various substances, including pesticides and nerve agents. This application is vital for environmental monitoring and toxicology .

- Neurodegenerative Disease Studies : The compound aids in understanding the mechanisms underlying diseases such as Alzheimer's. Research has shown that alterations in cholinergic signaling contribute to cognitive decline, making BTC a valuable tool for screening potential therapeutic agents .

- Drug Screening Platforms : Recent developments have employed BTC in fluorescent platforms for screening anti-Alzheimer's drugs, enhancing the methodologies used to probe interactions within the cholinergic system .

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition Studies : In one study, researchers investigated the inhibitory effects of testosterone metabolites on BChE using BTC as a substrate. The results indicated significant inhibition, suggesting potential therapeutic avenues for managing cholinergic-related disorders .

- Kinetic Analysis : A study employing Lineweaver-Burk plots revealed that certain compounds exhibit non-competitive inhibition against BChE when BTC is used as a substrate. This finding underscores the importance of BTC in elucidating enzyme-inhibitor interactions .

Propriétés

IUPAC Name |

2-butanoylsulfanylethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZLUZQWOCGCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944630 | |

| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22026-63-7 | |

| Record name | N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Butyrylthio)ethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(butyrylthio)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.